molecular formula C14H18BrNO3 B14753357 tert-butyl N-(5-bromo-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate

tert-butyl N-(5-bromo-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B14753357
M. Wt: 328.20 g/mol
InChI Key: PXDDVSJVCISRJF-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-bromo-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate: is an organic compound with the molecular formula C14H20BrNO3 It is a derivative of indene, featuring a bromine atom, a hydroxyl group, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate typically involves multiple steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromo-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with molecular targets through its functional groups. The bromine atom and hydroxyl group can participate in hydrogen bonding and electrostatic interactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C14H18BrNO3

Molecular Weight

328.20 g/mol

IUPAC Name

tert-butyl N-(5-bromo-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate

InChI

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-12-10-5-4-9(15)6-8(10)7-11(12)17/h4-6,11-12,17H,7H2,1-3H3,(H,16,18)

InChI Key

PXDDVSJVCISRJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1C(CC2=C1C=CC(=C2)Br)O

Origin of Product

United States

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